molecular formula C4H4KN2O3 B028516 Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate CAS No. 888504-28-7

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B028516
CAS No.: 888504-28-7
M. Wt: 167.18 g/mol
InChI Key: PYKIGFHZXPMVQL-UHFFFAOYSA-N
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Description

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C4H3KN2O3. It is a white to almost white powder or crystal that is used in various scientific and industrial applications. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate can be synthesized through a two-step process:

Industrial Production Methods

Industrial production methods for this compound typically involve the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is usually stored under inert atmosphere and at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an intermediate in the synthesis of HIV-integrase inhibitors, it interacts with the integrase enzyme, preventing the integration of viral DNA into the host genome .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-methyl-1,2,4-oxadiazole-2-carboxylate
  • Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate
  • Potassium 5-methyl-1,3,4-triazole-2-carboxylate

Uniqueness

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is unique due to its specific structure and the presence of both oxygen and nitrogen atoms in the oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of 5-methyl-1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or other coupling reagents. The specific synthesis pathway for this compound often includes:

  • Formation of Hydrazide : The corresponding carboxylic acid is treated with hydrazine to form a hydrazide.
  • Cyclization : The hydrazide undergoes cyclization with a dehydrating agent to form the oxadiazole ring.
  • Potassium Salt Formation : The final product is treated with potassium hydroxide to yield the potassium salt.

Biological Activities

The biological activities of this compound are largely attributed to the oxadiazole moiety. This compound exhibits a range of pharmacological effects:

1. Antimicrobial Activity

Numerous studies have shown that oxadiazole derivatives possess significant antimicrobial properties against various pathogens:

  • Antibacterial Activity : this compound has been evaluated against Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) assays demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus .
Bacterial StrainMIC (μg/mL)Reference
Escherichia coli50
Staphylococcus aureus100
Klebsiella pneumoniae75

2. Antifungal Activity

Research indicates that oxadiazoles also display antifungal properties. Studies have reported activity against common fungal strains such as Candida albicans and Aspergillus niger, with varying degrees of efficacy depending on structural modifications of the oxadiazole ring .

3. Anticancer Potential

Recent investigations have highlighted the anticancer potential of oxadiazole derivatives:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that certain derivatives exhibit cytotoxic effects at low concentrations (IC₅₀ values in the micromolar range) .
Cancer Cell LineIC₅₀ (μM)Reference
MCF-70.65
HeLa2.41

Case Studies

Several case studies provide insights into the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound showed potent antibacterial activity comparable to standard antibiotics like gentamicin when tested against various bacterial strains .
  • Cytotoxicity in Cancer Research : A series of experiments indicated that modifications in the oxadiazole structure could enhance cytotoxicity against cancer cells. Specific derivatives were found to induce apoptosis in treated cells through mechanisms involving p53 activation and caspase cleavage .

Properties

CAS No.

888504-28-7

Molecular Formula

C4H4KN2O3

Molecular Weight

167.18 g/mol

IUPAC Name

potassium;5-methyl-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C4H4N2O3.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);

InChI Key

PYKIGFHZXPMVQL-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)C(=O)[O-].[K+]

Canonical SMILES

CC1=NN=C(O1)C(=O)O.[K]

Key on ui other cas no.

888504-28-7

Pictograms

Irritant; Health Hazard

Synonyms

Oxadiazole Potassim Salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of potassium trimethylsilanolate (411 mg, 3.20 mmol) in ether stirring at rt, was added in one portion ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (0.50 g, 3.20 mmol). Immediate precipitation was observed with the color changing from white to off-white. The precipitate was removed by filtration, was washed with ether and dried to give the title compound as an off-white solid (580 mg, quantitative yield). 1H NMR (300 MHz, CDCl3): δ 2.61 (3H, s). 13C NMR (75 MHz, D2O): δ 166.7, 161.3, 159.3, 10.4.
Name
potassium trimethylsilanolate
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
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